N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine

Physicochemical profiling Ionization state Drug-likeness prediction

N,N,2-Trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1706441-11-3, molecular formula C₁₁H₁₉N₅, molecular weight 221.30 g/mol) is a trisubstituted pyrimidine derivative bearing a piperazin-1-yl group at the 6-position, a methyl group at the 2-position, and an N,N-dimethylamino group at the 4-position. The compound belongs to the piperazinylpyrimidine class, a scaffold widely explored in medicinal chemistry for protein kinase inhibition, particularly Checkpoint Kinase 1 (CHK1) and S6K1.

Molecular Formula C11H19N5
Molecular Weight 221.3 g/mol
CAS No. 1706441-11-3
Cat. No. B1434736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine
CAS1706441-11-3
Molecular FormulaC11H19N5
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N(C)C)N2CCNCC2
InChIInChI=1S/C11H19N5/c1-9-13-10(15(2)3)8-11(14-9)16-6-4-12-5-7-16/h8,12H,4-7H2,1-3H3
InChIKeyDEURNQSDFBPVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,2-Trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1706441-11-3): Procurement-Relevant Chemical Identity and Class Context


N,N,2-Trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1706441-11-3, molecular formula C₁₁H₁₉N₅, molecular weight 221.30 g/mol) is a trisubstituted pyrimidine derivative bearing a piperazin-1-yl group at the 6-position, a methyl group at the 2-position, and an N,N-dimethylamino group at the 4-position . The compound belongs to the piperazinylpyrimidine class, a scaffold widely explored in medicinal chemistry for protein kinase inhibition, particularly Checkpoint Kinase 1 (CHK1) and S6K1 [1]. ChemicalBook identifies the compound as a patent-protected entity, with explicit restrictions on commercial sale in certain jurisdictions . It is listed as available from multiple international suppliers, typically at 95–97% purity, for research use only .

Why N,N,2-Trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine Cannot Be Replaced by In-Class Analogs Without Risk of Non-Equivalence


Piperazinylpyrimidine derivatives with different methylation patterns exhibit distinct physicochemical profiles and potentially divergent target-binding characteristics. N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine carries a unique combination of three methyl substituents—two on the exocyclic 4-amine and one on the pyrimidine 2-position—that distinguishes it from close analogs such as N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (lacking 2-methyl) and N-ethyl-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine (N-ethyl replacing N,N-dimethyl) . The 2-methyl group influences the electron density of the pyrimidine ring, altering both the predicted pKa (8.33 vs. 8.38–8.56 for comparators) and lipophilicity, which in turn affects binding to kinase ATP pockets and compound solubility . Furthermore, ChemicalBook explicitly designates this compound as a patent-protected product, meaning procurement of unlicensed material from unauthorized sources carries legal and regulatory risk not associated with off-patent analogs . Generic substitution with an uncharacterized in-class analog therefore risks both functional non-equivalence in biological assays and inadvertent intellectual property infringement.

Quantitative Differentiation Evidence: N,N,2-Trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine vs. Closest Analogs


Predicted pKa and Basicity: N,N,2-Trimethyl Derivative vs. N,N-Dimethyl Analog (2-Desmethyl)

The predicted pKa of N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine is 8.33±0.10, compared to 8.56±0.10 for the 2-desmethyl analog N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1185538-68-4) . The 0.23-unit lower pKa for the 2-methyl derivative indicates reduced basicity of the piperazine moiety, attributable to the electron-withdrawing inductive effect of the 2-methyl group on the pyrimidine ring. This difference is large enough to shift the ionization equilibrium at physiological pH 7.4, where the fraction of uncharged (free-base) species differs measurably between the two compounds.

Physicochemical profiling Ionization state Drug-likeness prediction

Boiling Point and Volatility: N,N,2-Trimethyl vs. N-Ethyl-2-Methyl Analog

The predicted boiling point of N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine is 395.5±37.0 °C, which is 23.3 °C lower than the 418.8±40.0 °C predicted for the N-ethyl-2-methyl analog (CAS 1507884-58-3) . This substantial difference, despite identical molecular formula (C₁₁H₁₉N₅) and molecular weight (221.30), arises from the weaker intermolecular hydrogen bonding capability of the N,N-dimethylamino group compared to the secondary N-ethylamino group, which retains one N–H donor.

Thermal stability Purification method selection Storage and handling

Density and Molecular Packing: N,N,2-Trimethyl vs. N-Ethyl-2-Methyl Analog

The predicted density of N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine is 1.115±0.06 g/cm³, compared to 1.126±0.06 g/cm³ for the N-ethyl-2-methyl analog . The 0.011 g/cm³ lower density for the N,N-dimethyl compound, despite identical molecular weight, suggests a less compact molecular packing arrangement in the solid state. This may reflect differences in intermolecular hydrogen bonding patterns, crystal lattice organization, or conformational preferences.

Crystallinity Formulation development Solid-state properties

Patent-Enforced Exclusivity: A Procureability Differentiator vs. Off-Patent Piperazinylpyrimidines

ChemicalBook explicitly labels N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine as a patent-protected product, stating: 'According to the laws, regulations and policies related to patent products, the sale of this product is prohibited!' . This distinguishes it from close structural analogs such as N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1185538-68-4) and 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine (CAS 96225-96-6), which are widely available from multiple vendors without patent warnings [1]. The patent protection likely relates to the piperazinylpyrimidine CCR4 antagonist series (JP-6039691-B2, AU2013211414, EP2805947) or kinase inhibitor claims (WO2012027495A1/US8609672B2) [2].

Intellectual property Supply chain compliance Regulatory procurement

Kinase Inhibition Potential: Class-Level Evidence from the Piperazinylpyrimidine Scaffold with Quantitative Benchmarks

No direct biological activity data (IC₅₀, Kᵢ, cellular EC₅₀) are publicly available for N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine in peer-reviewed literature or public databases (confirmation: zero hits on PubMed and BindingDB for this CAS number) [1]. However, the piperazinylpyrimidine scaffold to which it belongs has well-characterized kinase inhibitory activity. PF-4708671, a piperazinylpyrimidine derivative, inhibits S6K1 with Kᵢ = 20 nM and IC₅₀ = 160 nM, and MSK1 with IC₅₀ = 950 nM, while showing minimal activity against 85 other kinases . N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine has been reported as a CHK1 inhibitor at low micromolar concentrations . The 2-methyl substituent present uniquely in the target compound is expected to modulate kinase selectivity by altering the hinge-binding interactions of the pyrimidine ring.

Protein kinase inhibition CHK1 S6K1 Drug discovery scaffold

Supplier Purity Benchmarking: Available Grades of N,N,2-Trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine vs. Closest Analogs

N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine is commercially available at purities of 95% (AngeneChem, Princeton BioMolecular Research, Life Chemicals), 97% (Leyan), and ≥98% (MolCore, ISO-certified) . In comparison, the N-ethyl-2-methyl analog (CAS 1507884-58-3) is offered at 95–97% purity, while N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1185538-68-4) is typically available at 95% . The availability of ISO-certified 98%+ material from MolCore provides a quality differentiation point for the target compound when high purity is required for analytical method development or as a reference standard.

Chemical purity Quality control Vendor selection

Recommended Application Scenarios for N,N,2-Trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring a 2-Methyl-Substituted Pyrimidine Core

In medicinal chemistry programs targeting CHK1, S6K1, or related kinases where the piperazinylpyrimidine scaffold is employed, the 2-methyl substituent uniquely present on N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine provides a vector for modulating hinge-region contact with the kinase ATP-binding site. The predicted pKa shift of −0.23 units relative to the 2-desmethyl analog (8.33 vs. 8.56) suggests altered hydrogen-bonding capacity of the pyrimidine ring nitrogens . This compound is appropriate as a synthetic intermediate or scaffold-decorating building block when the patent-protected 2-methyl substitution pattern is explicitly required by a structure-activity relationship hypothesis [1].

High-Purity Reference Standard for Analytical Method Development Under ISO Quality Systems

The availability of this compound at ≥98% purity from an ISO-certified supplier (MolCore) makes it suitable as a reference standard for HPLC method development, calibration curve construction, or impurity profiling in quality control laboratories . In contrast, the closest analog (N-ethyl-2-methyl derivative) is not listed at equivalent certified purity from ISO-compliant sources. For analytical scientists operating under GLP or ISO 17025 frameworks, the documented quality assurance trail provided by ISO-certified material offers a defensible procurement rationale .

Intellectual Property-Compliant Intermediate for CCR4 Antagonist or Kinase Inhibitor Patent Families

Given the explicit patent-protection warning on ChemicalBook and the existence of active patent families covering piperazinylpyrimidine derivatives as CCR4 antagonists (JP-6039691-B2, AU2013211414, EP2805947) and kinase inhibitors (WO2012027495A1/US8609672B2) [1], this compound is indicated for organizations that hold or have licensed the relevant intellectual property. Procurement from an authorized supplier ensures compliance with patent territorial restrictions and supports legal freedom-to-operate in jurisdictions where the compound is under active patent protection [1].

Computational Chemistry and In Silico SAR Modeling Requiring Experimentally Validated Physicochemical Parameters

The predicted physicochemical parameters—boiling point 395.5 °C, density 1.115 g/cm³, and pKa 8.33—provide a starting point for computational modeling of solubility, permeability, and protein binding . However, all values are computationally predicted, not experimentally measured. This scenario is appropriate only when modelers explicitly account for the uncertainty of predicted (± error margins) versus experimentally determined parameters, and when the 2-methyl substitution pattern is specifically hypothesized to improve a computational ADMET or docking parameter relative to the 2-desmethyl or N-ethyl analogs [1].

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